molecular formula C22H15Cl2N3O4S B12006672 [4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate CAS No. 765298-54-2

[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate

Cat. No.: B12006672
CAS No.: 765298-54-2
M. Wt: 488.3 g/mol
InChI Key: DDUWPFILJSQKCA-RPPGKUMJSA-N
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Description

  • This compound is a derivative of benzoic acid, featuring both a carbamothioylhydrazine group and a chlorobenzoate moiety.
  • Its chemical formula is

    C16H11Cl2N3O4S\text{C}_{16}\text{H}_{11}\text{Cl}_2\text{N}_3\text{O}_4\text{S}C16​H11​Cl2​N3​O4​S

    , and its molecular weight is approximately 425.24 g/mol.
  • The compound’s structure consists of a central benzene ring with substituents attached at various positions.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism remains an area of investigation.
    • Potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular processes.
  • Comparison with Similar Compounds

    • Similar compounds include other benzoate derivatives, hydrazine-containing compounds, and thioamides.
    • this specific compound’s combination of functional groups sets it apart.

    Remember that this compound’s applications and properties are still being explored, and further research will enhance our understanding.

    Properties

    CAS No.

    765298-54-2

    Molecular Formula

    C22H15Cl2N3O4S

    Molecular Weight

    488.3 g/mol

    IUPAC Name

    [4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate

    InChI

    InChI=1S/C22H15Cl2N3O4S/c23-16-6-1-13(2-7-16)20(28)30-18-10-5-15(12-26-27-22(25)32)19(11-18)31-21(29)14-3-8-17(24)9-4-14/h1-12H,(H3,25,27,32)/b26-12+

    InChI Key

    DDUWPFILJSQKCA-RPPGKUMJSA-N

    Isomeric SMILES

    C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2)/C=N/NC(=S)N)OC(=O)C3=CC=C(C=C3)Cl)Cl

    Canonical SMILES

    C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2)C=NNC(=S)N)OC(=O)C3=CC=C(C=C3)Cl)Cl

    Origin of Product

    United States

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